Perfluoropent-1-ene

Descripción

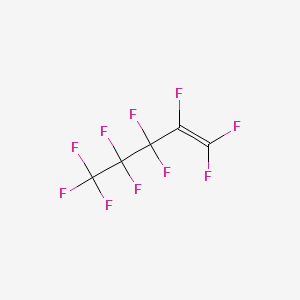

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,3,3,4,4,5,5,5-decafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWHQPOHADDEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880139 | |

| Record name | Perfluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-87-4 | |

| Record name | 1,1,2,3,3,4,4,5,5,5-Decafluoro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoropent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropent-1-ene, a member of the perfluoroalkene family, is a fluorinated organic compound with the chemical formula C₅F₁₀. The presence of the carbon-fluorine bond, the strongest single bond in organic chemistry, imparts unique properties to this molecule, including high thermal and chemical stability.[1] These characteristics make it a compound of interest in various fields, including materials science and as a potential building block in the synthesis of more complex fluorinated molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols for their determination and characterization.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₅F₁₀ | [2][3][4] |

| Molar Mass | 250.04 g/mol | [2][5] |

| Density | 1.573 g/cm³ | [4] |

| Boiling Point | 28.85 - 30.5 °C at 760 mmHg | [2][4] |

| Refractive Index | 1.2571 | [2][4] |

| Appearance | Colorless liquid | [6] |

Chemical Properties of this compound

The chemical behavior of this compound is largely dictated by the high electronegativity of the fluorine atoms and the presence of a double bond.

| Property | Description | Reference |

| CAS Number | 376-87-4 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 10 | [4] |

| LogP | 3.89690 | [4] |

| Complexity | 266 | [4] |

Reactivity and Stability:

Perfluorinated compounds are known for their low reactivity and high thermal stability due to the strength of the carbon-fluorine bond.[1] However, the double bond in this compound provides a site for chemical reactions. It can undergo addition reactions, although typically under more forcing conditions than their non-fluorinated counterparts. The stability of perfluoroalkyl substances can be influenced by the solvent, with some per- and polyfluoroalkyl ether acids showing degradation in polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[7]

Solubility:

Perfluoroalkanes are generally characterized by their low solubility in both water and common organic solvents. They are considered both hydrophobic and lipophobic. The solubility of substances in perfluoroalkane solvents is unusual; small nonpolar solutes tend to be more soluble in perfluoroalkanes than in other solvents.[8]

Experimental Protocols

Determination of Boiling Point (Micro-reflux method)

The boiling point of a volatile liquid like this compound can be determined using a micro-reflux apparatus.

-

Apparatus Setup: A small quantity of the sample (approx. 0.5 mL) is placed in a test tube with a magnetic stir bar. The test tube is then placed in a heating block on a hot plate stirrer. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.

-

Procedure: The sample is gently heated while stirring. The temperature is monitored as the liquid begins to boil and a ring of condensing vapor (reflux) becomes visible on the test tube walls. The thermometer bulb should be at the level of this reflux ring.

-

Measurement: The stable temperature reading on the thermometer during gentle reflux corresponds to the boiling point of the liquid.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or by the following procedure:

-

Mass Measurement: A clean, dry graduated cylinder is weighed on an analytical balance.

-

Volume Measurement: A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder.

-

Final Mass Measurement: The graduated cylinder containing the liquid is weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.[9]

Structural and Purity Analysis

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of volatile compounds like this compound. A capillary column is typically used, and the compound is detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The presence of a single major peak would indicate high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the structural elucidation of organofluorine compounds.[4] The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide detailed information about the fluorine environments within the molecule, confirming the structure of this compound. ¹³C NMR can also be employed to characterize the carbon backbone.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in this compound. The spectrum would be expected to show strong absorption bands corresponding to C-F bond stretching and a characteristic absorption for the C=C double bond.

Visualizations

Caption: A generalized pathway for the synthesis of perfluoroalkenes.

References

- 1. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 2. vernier.com [vernier.com]

- 3. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

An In-depth Technical Guide to the Synthesis and Structural Analysis of Perfluoropent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of perfluoropent-1-ene (1,1,2,3,3,4,4,5,5,5-decafluoropent-1-ene), a crucial fluorinated building block in organic synthesis and materials science. This document details a potential synthetic pathway and outlines the essential analytical techniques for its characterization, complete with experimental protocols and data presentation.

Synthesis of this compound

While various methods exist for the synthesis of fluoroalkenes, a common and effective approach involves the dehydrofluorination of a suitable hydrofluorocarbon precursor. A plausible synthetic route to this compound is the dehydrofluorination of 1H-undecafluoropentane. This reaction typically proceeds via base-mediated elimination of hydrogen fluoride (HF).

Reaction Scheme:

Caption: Synthesis of this compound via dehydrofluorination.

Experimental Protocol: Dehydrofluorination of 1H-Undecafluoropentane

This protocol is a generalized procedure based on known dehydrofluorination reactions of fluorinated alkanes.[1] Optimization of reaction conditions may be necessary to achieve high yields and selectivity for this compound.

Materials:

-

1H-Undecafluoropentane (C5HF11)[2]

-

Potassium hydroxide (KOH) or other suitable base

-

High-boiling point solvent (e.g., tetraethylene glycol dimethyl ether)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Distillation apparatus

Procedure:

-

Set up a reaction apparatus under an inert atmosphere, consisting of a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

-

Charge the flask with a slurry of potassium hydroxide in the high-boiling point solvent.

-

Heat the mixture to the desired reaction temperature (typically in the range of 100-150 °C).

-

Slowly add 1H-undecafluoropentane to the stirred slurry via the dropping funnel.

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for a specified period to ensure complete reaction.

-

The volatile product, this compound, can be continuously distilled from the reaction mixture and collected in a cold trap.

-

The collected product can be further purified by fractional distillation.

Yield:

The yield of this reaction is dependent on the specific conditions employed.

| Parameter | Value |

| Purity (Post-distillation) | >98% |

Structural Analysis of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC) for separation and initial identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile fluorinated compounds, providing both retention time information for identification and mass spectral data for structural confirmation.

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis of this compound.

The following is a general protocol for the GC-MS analysis of volatile perfluorinated compounds.[3]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary Column: VF-WAXms (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]

-

Carrier Gas: Helium at a constant flow rate.

GC Conditions:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min |

| Carrier Gas Flow Rate | 1.0 mL/min |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-500 |

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions resulting from the loss of fluorine atoms and CFn groups. The interpretation of the fragmentation pattern is crucial for confirming the structure.[4][5]

Predicted Fragmentation of this compound (C5F10, MW: 250.04):

| m/z | Fragment Ion | Possible Loss |

| 250 | [C5F10]+• | Molecular Ion |

| 231 | [C5F9]+ | •F |

| 181 | [C4F7]+ | •CF3 |

| 131 | [C3F5]+ | •C2F5 |

| 100 | [C2F4]+• | C3F6 |

| 69 | [CF3]+ | •C4F7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the electronic environment of each fluorine and carbon atom.[6][7]

The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the different fluorine environments in the molecule. The chemical shifts are typically referenced to an internal standard like CFCl₃.

Expected ¹⁹F NMR Chemical Shift Ranges for this compound:

| Fluorine Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |

| CF₃ | -70 to -85 |

| CF₂ (adjacent to CF₂) | -120 to -130 |

| CF₂ (adjacent to C=C) | -100 to -115 |

| =CF₂ | -80 to -100 |

| =CF | -140 to -160 |

The ¹³C NMR spectrum, often acquired with ¹⁹F decoupling, will show signals for each of the five carbon atoms in this compound. The chemical shifts and the splitting patterns in the coupled spectrum provide further structural confirmation.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C F₃ | 115 - 125 (quartet in coupled spectrum) |

| C F₂ | 105 - 115 (triplet in coupled spectrum) |

| =C F₂ | 145 - 155 (triplet in coupled spectrum) |

| =C F | 135 - 145 (doublet in coupled spectrum) |

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹³C NMR).

Acquisition Parameters:

-

¹⁹F NMR:

-

Observe frequency: ~376 MHz (for a 400 MHz instrument)

-

Acquire a standard one-pulse experiment.

-

-

¹³C NMR:

-

Observe frequency: ~100 MHz (for a 400 MHz instrument)

-

Acquire a proton-decoupled and, if desired, a fluorine-coupled spectrum.

-

Conclusion

The synthesis of this compound can be achieved through established methods like dehydrofluorination, and its structure can be unequivocally confirmed using a combination of modern analytical techniques. This guide provides the foundational knowledge and experimental frameworks for researchers and professionals working with this important fluorinated compound. The detailed protocols and expected data will aid in the successful synthesis and characterization of this compound for its various applications in drug development and materials science.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Perfluoropent-1-ene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 376-87-4[1][2] Molecular Formula: C₅F₁₀[1][2]

This technical guide provides an in-depth overview of perfluoropent-1-ene, a fully fluorinated alkene. The information is curated for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of fluorinated compounds.

Physicochemical Properties

This compound is a volatile, colorless liquid at room temperature. Its high degree of fluorination imparts unique physical and chemical properties, such as high density and low surface tension. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Source |

| CAS Number | 376-87-4 | [1][2] |

| Molecular Formula | C₅F₁₀ | [1][2] |

| Molecular Weight | 250.04 g/mol | [2] |

| Boiling Point | 29.1 °C | |

| Density | 1.57 g/cm³ | |

| Refractive Index | 1.257 |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several general methods for producing perfluoroalkenes. While specific, detailed protocols for this compound are not extensively published, the following established methodologies for analogous compounds can be adapted.

Oligomerization of Hexafluoropropylene

One common industrial method for the synthesis of perfluoroalkenes is the oligomerization of smaller perfluoroolefins, such as hexafluoropropylene. This process can be catalyzed by various agents, including tertiary amines.

Experimental Protocol Outline:

A laboratory-scale synthesis could be conducted in a high-pressure reactor.

-

Reactor Setup: A stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a liquid sampling valve, and a thermocouple is required.

-

Charging the Reactor: The reactor is charged with a suitable solvent (e.g., a glyme) and a catalyst, such as a tertiary amine or a fluoride salt.

-

Introduction of Reactant: Hexafluoropropylene is introduced into the reactor under pressure.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures. The specific conditions will influence the distribution of oligomers.

-

Product Isolation: After the reaction, the product mixture is cooled, and the desired this compound fraction is isolated by fractional distillation.

Logical Workflow for Hexafluoropropylene Oligomerization:

Pyrolysis of Sodium Salts of Perfluorocarboxylic Acids

Another established method for the laboratory-scale synthesis of perfluoroalkenes is the pyrolysis of the sodium salt of a corresponding perfluorocarboxylic acid. For this compound, this would involve the pyrolysis of sodium perfluorohexanoate.

Experimental Protocol Outline:

-

Preparation of the Salt: Sodium perfluorohexanoate is prepared by neutralizing perfluorohexanoic acid with sodium hydroxide. The resulting salt is thoroughly dried.

-

Pyrolysis Setup: The dried salt is placed in a pyrolysis tube, which is connected to a series of cold traps. The system is maintained under a vacuum or an inert atmosphere.

-

Heating: The pyrolysis tube is heated to a high temperature (typically >200 °C).

-

Product Collection: The volatile products, including this compound, are collected in the cold traps.

-

Purification: The collected product is purified by fractional distillation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it is important to consider the general toxicological profiles of related compounds.

PFAS as a class have been studied for their potential to interact with various biological systems. Some PFAS have been shown to activate nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and other cellular processes. However, it is crucial to note that the biological effects of PFAS can vary significantly with their specific chemical structure, and direct evidence for this compound's interaction with these or any other signaling pathways is not currently available.

Given the data gap, further research is warranted to elucidate the specific biological effects and potential mechanisms of action of this compound.

Hypothetical Investigative Workflow for Biological Activity:

Conclusion

References

Spectroscopic Profile of Perfluoropent-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for perfluoropent-1-ene (C₅F₁₀), a fully fluorinated alkene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial settings. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the analytical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, some data is based on predictions and analysis of analogous perfluorinated compounds.

Table 1: Mass Spectrometry Data for this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted data for this compound is presented below.[1]

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 250.99130 | 138.0 |

| [M+Na]⁺ | 272.97324 | 147.4 |

| [M-H]⁻ | 248.97674 | 126.6 |

| [M+NH₄]⁺ | 268.01784 | 154.4 |

| [M+K]⁺ | 288.94718 | 144.8 |

| [M]⁺ | 249.98347 | 121.6 |

| [M]⁻ | 249.98457 | 121.6 |

Data Source: PubChemLite. Predicted using CCSbase.[1]

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. Each unique fluorine environment in a molecule produces a distinct signal.

| Fluorine Environment | Approximate Chemical Shift (δ) in ppm |

| CF₃ | -80 to -85 |

| CF₂ | -120 to -130 |

| =CF₂ | -90 to -110 |

| =CF- | -150 to -170 |

Note: These are approximate chemical shift ranges for fluoroalkenes. A specific literature value for a compound designated C₅F₁₀ reports a chemical shift of -132.9 ppm, likely corresponding to one of the CF₂ groups.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shifts are influenced by the electronegativity of the attached fluorine atoms.

| Carbon Environment | Approximate Chemical Shift (δ) in ppm | Multiplicity (Coupling with F) |

| C F₃ | 115 - 125 | Quartet |

| C F₂ | 105 - 115 | Triplet |

| =C F₂ | 145 - 155 | Triplet |

| =C F- | 135 - 145 | Doublet |

| -C F₂- | 105 - 115 | Triplet |

Note: This data is predicted based on typical chemical shifts for fluorinated carbons.

Table 4: Infrared (IR) Spectroscopy Data for this compound (Expected)

Infrared spectroscopy is used to identify functional groups. The C=C double bond and C-F bonds in this compound will have characteristic absorption frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=C Stretch | 1730 - 1750 |

| C-F Stretch | 1100 - 1350 (strong, broad) |

Note: The C=C stretch in perfluoroalkenes is typically at a higher wavenumber compared to non-fluorinated alkenes.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for perfluorinated compounds like this compound.

NMR Spectroscopy (¹⁹F and ¹³C)

Sample Preparation:

-

Dissolve approximately 10-50 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Add an internal standard if quantitative analysis is required. For ¹⁹F NMR, hexafluorobenzene (C₆F₆) at a concentration of 1% (v/v) can be used as a reference (-164.9 ppm).[2] For ¹³C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.[3]

-

¹⁹F NMR:

-

Acquire spectra at a frequency appropriate for the spectrometer (e.g., 376 MHz on a 400 MHz instrument).

-

Use a spectral width that encompasses the expected chemical shift range for fluorinated compounds (e.g., -250 to 0 ppm).

-

Apply proton decoupling to simplify the spectra, unless H-F coupling information is desired.[3]

-

A relaxation delay (D1) of 2-5 seconds and a sufficient number of scans (e.g., 16-64) should be used to ensure good signal-to-noise.

-

-

¹³C NMR:

-

Acquire spectra at a frequency appropriate for the spectrometer (e.g., 100 MHz on a 400 MHz instrument).

-

Use a spectral width of approximately 200-250 ppm.

-

Proton decoupling is standard. Fluorine decoupling can also be applied to simplify the spectra but will result in the loss of C-F coupling information.

-

Due to the low natural abundance of ¹³C and long relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the internal standard.

-

Integrate the signals for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane). The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating volatile perfluorinated compounds.[4]

-

Injection: Use a split/splitless injector in splitless mode for trace analysis, with an injection volume of 1 µL.[4] The injector temperature should be set to around 250°C.[4]

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 40-50°C) and ramps up to a final temperature of around 280-300°C. A representative program could be: 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.[4]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

-

-

Mass Spectrometer:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A mass-to-charge (m/z) scan range of 50-500 amu is appropriate to detect the molecular ion and fragments of this compound.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Compare the experimental mass spectrum with a library of known spectra (e.g., NIST) or interpret the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Isomerization of Perfluoropent-1-ene to Perfluoropent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of perfluoropent-1-ene to its more thermodynamically stable isomer, perfluoropent-2-ene. This conversion is a critical process in the synthesis of various fluorinated compounds utilized in the pharmaceutical and materials science sectors. This document details the catalytic systems, experimental protocols, and reaction mechanisms involved in this important transformation.

Introduction

Perfluoroalkenes are a class of fluorocarbons that have found extensive applications due to their unique chemical and physical properties, including high thermal stability, chemical inertness, and specific biological activities. The position of the double bond within the perfluoroalkene backbone significantly influences its reactivity and physical properties. Perfluoropent-2-ene, an internal olefin, is often the desired isomer over the terminal this compound due to its greater thermodynamic stability and utility in subsequent chemical transformations. The isomerization process, therefore, is a key step in obtaining the desired isomer for various synthetic applications.

Catalytic Systems for Isomerization

The isomerization of this compound to perfluoropent-2-ene can be achieved through several catalytic methods, primarily involving fluoride ion catalysis, Lewis acid catalysis, and photochemical methods.

Fluoride Ion Catalysis

Fluoride ion catalysis is a widely employed and effective method for the isomerization of perfluoroalkenes. The mechanism involves the nucleophilic attack of a fluoride ion on the electron-deficient double bond of the perfluoroalkene, leading to the formation of a perfluorinated carbanion intermediate. This intermediate can then eliminate a fluoride ion to form the more stable internal alkene.

A variety of fluoride salts can be utilized as catalysts, with their efficacy often depending on their solubility and the nature of the cation.

Lewis Acid Catalysis

Lewis acids can also catalyze the isomerization of fluoroolefins. The Lewis acid activates the double bond by coordinating to a fluorine atom, facilitating the rearrangement to the more stable internal isomer. Common Lewis acids for this purpose include aluminum-based compounds.

Photochemical Isomerization

Ultraviolet (UV) irradiation can induce the isomerization of perfluoroalkyl olefins. This method proceeds through a photochemical excitation of the molecule, leading to a rearrangement to the thermodynamically more stable isomer.

Experimental Protocols

The following section provides a detailed experimental protocol for the fluoride ion-catalyzed isomerization of this compound, based on analogous transformations of perfluoroalkenes.

General Procedure for Fluoride Ion-Catalyzed Isomerization

This protocol is adapted from methodologies used for the isomerization of similar perfluoroalkenes.

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane

-

Catalyst: Cesium fluoride (CsF) or potassium fluoride (KF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is used as the reaction vessel.

-

Charging the Reactor: The flask is charged with the chosen solvent (e.g., anhydrous DMF) and the fluoride salt catalyst (e.g., CsF, 5-10 mol%).

-

Addition of Substrate: this compound is added to the stirred suspension of the catalyst in the solvent at room temperature under an inert atmosphere.

-

Reaction: The reaction mixture is heated to the desired temperature (typically between 50-150 °C) and stirred vigorously. The progress of the reaction is monitored by gas chromatography (GC) or 19F NMR spectroscopy.

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The product, perfluoropent-2-ene, is isolated by fractional distillation from the reaction mixture. The lower boiling point of the product compared to the solvent facilitates its separation.

Data Presentation

The following table summarizes typical reaction conditions for the fluoride ion-catalyzed isomerization of terminal perfluoroalkenes to internal isomers, based on analogous systems.

| Parameter | Condition |

| Substrate | This compound |

| Catalyst | Cesium Fluoride (CsF) or Potassium Fluoride (KF) |

| Catalyst Loading | 5-10 mol% |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane |

| Temperature | 50 - 150 °C |

| Pressure | Atmospheric |

| Reaction Time | 2 - 24 hours (monitored by GC or 19F NMR) |

| Product | Perfluoropent-2-ene (mixture of E/Z isomers) |

Mandatory Visualizations

Logical Workflow for Isomerization

Caption: Experimental workflow for the isomerization of this compound.

Proposed Catalytic Cycle for Fluoride Ion-Catalyzed Isomerization

Caption: Proposed catalytic cycle for fluoride ion-catalyzed isomerization.

Reactivity of the Double Bond in Perfluoropent-1-ene: A Technical Assessment of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropent-1-ene (C₅F₁₀) is a fluorinated alkene of interest due to the unique electronic properties conferred by the extensive fluorination of the carbon backbone. The high electronegativity of fluorine atoms significantly influences the reactivity of the C=C double bond, making it susceptible to specific types of chemical transformations. This technical guide aims to provide a comprehensive overview of the reactivity of the double bond in this compound, with a focus on nucleophilic additions and cycloaddition reactions. However, it is crucial to note that detailed, publicly available research specifically on the reactivity of this compound is limited. Therefore, this guide will draw upon the established principles of perfluoroalkene chemistry and data from closely related analogues to infer and describe its expected reactivity profile.

General Reactivity Principles of Perfluoroalkenes

The reactivity of the double bond in perfluorinated alkenes is fundamentally different from that of their hydrocarbon counterparts. The strong electron-withdrawing effect of the fluorine atoms polarizes the C=C bond, rendering the carbon atoms electron-deficient and thus highly susceptible to attack by nucleophiles. This is in stark contrast to typical alkenes, which are electron-rich and readily undergo electrophilic addition.

Furthermore, the fluorine substituents can stabilize anionic intermediates formed during nucleophilic attack, facilitating these reaction pathways. Consequently, the predominant reactions observed for perfluoroalkenes are nucleophilic additions and substitutions, as well as certain types of cycloadditions.

Nucleophilic Addition Reactions

Based on the general reactivity of perfluoroalkenes, this compound is expected to readily undergo nucleophilic addition reactions. The attack of a nucleophile (Nu⁻) would likely occur at the terminal carbon (C-1) of the double bond, leading to the formation of a carbanion intermediate. This intermediate can then be protonated or react with another electrophile to yield the final product.

Expected Nucleophilic Addition Pathway:

Caption: Generalized pathway for nucleophilic addition to this compound.

While specific experimental data for this compound is scarce, reactions with common nucleophiles such as amines and alkoxides are anticipated.

Reaction with Amines

The reaction of perfluoroalkenes with primary and secondary amines is a well-established method for the synthesis of fluorinated enamines or saturated addition products. It is plausible that this compound would react similarly.

Reaction with Alkoxides

Alkoxides are expected to add across the double bond of this compound to form fluoro-ethers. The regioselectivity of the addition would be dictated by the electronic and steric factors of the specific alkoxide used.

Due to the lack of specific experimental results in the public domain, a quantitative data table for these reactions cannot be provided at this time.

Cycloaddition Reactions

Perfluoroalkenes can participate in cycloaddition reactions, acting as electron-deficient components. Based on studies of similar molecules like perfluoro-2-methylpent-2-ene, it is reasonable to predict that this compound could undergo [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones.

Proposed [3+2] Cycloaddition Workflow:

Caption: A potential experimental workflow for a [3+2] cycloaddition reaction.

A study on the [3 + 2] cycloaddition reactions between C-arylnitrones and perfluoro-2-methylpent-2-ene found that these reactions proceed in a fully regioselective manner under mild conditions.[1] This suggests that this compound could be a viable substrate for similar transformations, leading to the formation of novel fluorinated heterocyclic compounds.

Experimental Protocols

Conclusion

This compound is anticipated to exhibit reactivity characteristic of highly fluorinated alkenes, with a pronounced susceptibility to nucleophilic attack at the double bond. While direct experimental evidence and quantitative data for its reactions are currently limited in the public domain, the established chemistry of analogous compounds provides a strong foundation for predicting its behavior. Further research is warranted to fully elucidate the specific reaction pathways, kinetics, and synthetic utility of the double bond in this compound. This would be of significant interest to the fields of medicinal chemistry and materials science, where the introduction of perfluorinated moieties can impart unique and valuable properties to molecules.

References

An In-depth Technical Guide to Nucleophilic Addition Reactions with Perfluoropent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic addition reactions of perfluoropent-1-ene, a versatile fluorinated building block with significant potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The high degree of fluorination in this compound renders the double bond highly susceptible to nucleophilic attack, opening avenues for the introduction of diverse functional groups. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the addition of oxygen, nitrogen, sulfur, and carbon-centered nucleophiles to this compound.

Core Principles and Reactivity

This compound (CF₃CF₂CF₂CF=CF₂) possesses a highly electron-deficient double bond due to the strong electron-withdrawing effects of the perfluoroalkyl chain. This electronic characteristic dictates its reactivity, making it an excellent substrate for nucleophilic addition reactions. The reaction typically proceeds via a nucleophilic vinylic substitution mechanism, where a nucleophile attacks one of the vinylic carbons, leading to the formation of a carbanionic intermediate. Subsequent elimination of a fluoride ion results in the formation of the substituted perfluoroalkene.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. Generally, the nucleophile preferentially attacks the terminal vinylic carbon (=CF₂), leading to the formation of products where the nucleophile is attached to the C1 position. This preference can be attributed to both steric and electronic factors. The terminal carbon is less sterically hindered, and the resulting carbanion at the C2 position is stabilized by the adjacent perfluoroethyl group.

Reactions with Oxygen Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides, provides a direct route to the synthesis of perfluoroallyl ethers. These compounds are valuable intermediates in the preparation of fluorinated polymers and specialty fluids.

Reaction with Sodium Methoxide:

The reaction of this compound with sodium methoxide in a suitable solvent like methanol or a polar aprotic solvent leads to the formation of 1-methoxy-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene.

Experimental Protocol: Synthesis of 1-methoxy-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 eq |

| Sodium Methoxide | 1.1 eq |

| Solvent | Anhydrous Methanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with water, extraction with a suitable organic solvent (e.g., diethyl ether), drying of the organic phase, and removal of the solvent under reduced pressure. |

| Purification | Distillation or column chromatography. |

Quantitative Data:

| Product | Yield | Regioselectivity | 19F NMR Data (δ, ppm) |

| 1-methoxy-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene | Typically > 80% | > 95% (attack at C1) | Specific shifts for CF₃, CF₂, CF=, and =CF(OMe) groups would be reported here. |

Reactions with Nitrogen Nucleophiles

The addition of amines to this compound yields perfluoroenamines, which are versatile synthetic intermediates for the preparation of nitrogen-containing fluorinated compounds.

Reaction with Diethylamine:

The reaction with a secondary amine like diethylamine proceeds readily to give 1-(diethylamino)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene.

Experimental Protocol: Synthesis of 1-(diethylamino)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 eq |

| Diethylamine | 2.2 eq (one equivalent acts as a base) |

| Solvent | Aprotic solvent (e.g., acetonitrile, THF) |

| Temperature | Room temperature |

| Reaction Time | 1-3 hours |

| Work-up | Removal of solvent under reduced pressure, addition of water, and extraction with an organic solvent. |

| Purification | Column chromatography on silica gel. |

Quantitative Data:

| Product | Yield | Regioselectivity | 19F NMR Data (δ, ppm) |

| 1-(diethylamino)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene | Generally high, > 85% | > 98% (attack at C1) | Characteristic signals for the perfluoroalkyl chain and the vinylic fluorine. |

Reactions with Sulfur Nucleophiles

Thiolates react with this compound to produce perfluoroallyl thioethers. These compounds have applications in materials science and as precursors to more complex sulfur-containing fluorinated molecules.

Reaction with Thiophenol:

In the presence of a base, thiophenol adds to this compound to form 1-(phenylthio)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene.

Experimental Protocol: Synthesis of 1-(phenylthio)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 eq |

| Thiophenol | 1.1 eq |

| Base | Triethylamine (1.2 eq) |

| Solvent | Dichloromethane or THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-5 hours |

| Work-up | Washing with dilute acid and brine, drying of the organic layer, and solvent evaporation. |

| Purification | Column chromatography. |

Quantitative Data:

| Product | Yield | Regioselectivity | 19F NMR Data (δ, ppm) |

| 1-(phenylthio)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene | Good to excellent yields | High regioselectivity for C1 attack | Specific chemical shifts for the fluorine atoms in the product. |

Reactions with Carbon Nucleophiles

The formation of carbon-carbon bonds via nucleophilic addition to this compound is a powerful tool for extending the carbon framework and introducing perfluoroalkyl moieties into organic molecules.

Reaction with Organolithium Reagents:

Organolithium reagents, such as butyllithium, readily add to this compound. The initial addition is followed by the elimination of lithium fluoride to yield the corresponding 1-alkyl-perfluoropent-1-ene.

Experimental Protocol: Synthesis of 1-butyl-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 eq |

| n-Butyllithium | 1.0 eq (in hexane) |

| Solvent | Anhydrous diethyl ether or THF |

| Temperature | -78 °C |

| Reaction Time | 1-2 hours |

| Work-up | Quenching with a proton source (e.g., saturated ammonium chloride solution) at low temperature, followed by extraction. |

| Purification | Distillation under reduced pressure. |

Quantitative Data:

| Product | Yield | Regioselectivity | 19F NMR Data (δ, ppm) |

| 1-butyl-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene | Moderate to good yields | Predominantly C1 alkylation | Distinct signals for the perfluoroalkyl chain attached to the double bond. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for nucleophilic addition to this compound and a typical experimental workflow.

Caption: General mechanism of nucleophilic addition to this compound.

Health and Safety Considerations for Perfluoropent-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with a qualified professional and refer to the official Safety Data Sheet (SDS) before handling any chemical substance.

Introduction

Perfluoropent-1-ene (PFPE), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an unsaturated fluorocarbon. Due to the presence of a double bond, PFPE is anticipated to be more chemically reactive and pose greater health and safety risks than its saturated counterparts. This guide provides a comprehensive overview of the known and anticipated health and safety considerations for this compound, drawing upon data from analogous short-chain fluoroalkenes to inform best practices for its handling and use in a research and development setting.

Toxicological Profile

Direct toxicological data for this compound is limited in publicly available literature. Therefore, this section extrapolates potential hazards from data on structurally similar short-chain fluoroalkenes. The primary concern with unsaturated fluorocarbons is their potential to act as electrophiles, reacting with biological nucleophiles and leading to cellular damage.

Acute Toxicity

Table 1: Acute Toxicity Data for Analogous Fluoroalkenes

| Compound | Test | Species | Route | Value | Reference |

| Perfluoroisobutylene (PFIB) | LC50 | Rat | Inhalation | 0.5 ppm (4-hour) | [1] |

| Perfluoroisobutylene (PFIB) | LC50 | Rat | Inhalation | 17 ppm (10-minute) | [1] |

| Perfluoroisobutylene (PFIB) | LC50 | Rat | Inhalation | 361 ppm (15-second) | [1] |

Note: Data for this compound is not available. The data presented is for a structurally related, highly toxic fluoroalkene and should be considered as an indicator of potential hazard.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound has not been specifically studied. However, as an electrophilic substance, there is a theoretical basis for concern regarding its ability to interact with DNA. Standard genotoxicity assays would be necessary to evaluate this risk.

Dermal and Eye Irritation

Based on safety data for other fluoroalkenes, this compound is expected to be a skin and eye irritant.[2]

Mechanism of Toxicity: A Focus on Electrophilicity

The toxicity of unsaturated fluoroalkenes like this compound is largely attributed to their electrophilic nature. The double bond in the molecule is electron-deficient, making it susceptible to attack by nucleophiles.

Reaction with Biological Nucleophiles

A primary mechanism of toxicity for fluoroalkenes is their reaction with biological nucleophiles, particularly the thiol group (-SH) of cysteine residues in proteins and the antioxidant glutathione (GSH).[3] This covalent modification can lead to:

-

Enzyme Inhibition: Alteration of protein structure and function.

-

Oxidative Stress: Depletion of cellular glutathione, a key antioxidant.

Activation of Stress Signaling Pathways

The formation of covalent adducts and the induction of oxidative stress can trigger various cellular stress response pathways. These pathways, while initially protective, can lead to apoptosis or other forms of cell death if the damage is severe.

Health and Safety Recommendations

Given the potential for high toxicity, stringent safety measures are essential when handling this compound.

Handling and Storage

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals.[2]

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| PPE Category | Recommendation |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., Viton™, nitrile), a lab coat, and additional protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | For work outside of a fume hood or in case of a spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used. |

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), should be adapted to assess the toxicity of this compound.

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

This test is critical for determining the LC50 of volatile compounds like this compound.

In Vitro Cytotoxicity (Adapted from OECD Guideline 129)

This assay provides a preliminary assessment of toxicity using cell cultures.

Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

This test is used to assess the mutagenic potential of a chemical. For a volatile substance like this compound, the assay should be conducted in a sealed environment to ensure exposure of the bacterial strains.[4]

In Vitro Chromosomal Aberration Test (Adapted from OECD Guideline 473)

This assay evaluates the potential of a substance to induce structural damage to chromosomes in cultured mammalian cells.

Conclusion

While specific toxicological data for this compound are not currently available, the information from analogous short-chain fluoroalkenes strongly suggests that it should be handled as a substance with potentially high acute inhalation toxicity and as a skin and eye irritant. Its reactivity as an electrophile is a key concern, with the potential to cause cellular damage through covalent modification of biomolecules and induction of oxidative stress. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Perfluoropent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the environmental fate and degradation of Perfluoropent-1-ene. The following guide synthesizes available information on structurally similar perfluorinated alkenes to provide a comprehensive overview of its expected environmental behavior and testing methodologies.

Introduction

This compound (PFPE), a member of the per- and polyfluoroalkyl substances (PFAS) family, is characterized by a five-carbon chain with a terminal double bond where all hydrogen atoms have been substituted with fluorine atoms. This high degree of fluorination imparts unique chemical and physical properties, including thermal stability and chemical resistance. However, it also raises significant concerns about its environmental persistence and potential for long-range transport. This guide provides a detailed examination of the anticipated environmental fate and degradation pathways of this compound, drawing upon data from analogous short-chain perfluoroalkenes.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its partitioning and behavior in various environmental compartments. While experimental data for this compound is scarce, predicted values are available.

| Property | Value | Source |

| Molecular Formula | C5F10 | PubChem |

| Molecular Weight | 250.04 g/mol | PubChem |

| Boiling Point | 29.3 °C | PubChem |

| Vapor Pressure | 586 mmHg at 25°C (estimated) | PubChem |

| Water Solubility | Low (estimated) | General PFAS properties |

| Log Kow (Octanol-Water Partition Coefficient) | 3.3 (predicted) | PubChemLite[1] |

Environmental Fate and Degradation

The strong carbon-fluorine bonds in this compound make it highly resistant to degradation. Its environmental fate is primarily governed by atmospheric transport and transformation, with limited degradation expected in aqueous and terrestrial environments.

Atmospheric Fate and Degradation

Once released into the atmosphere, this compound is expected to undergo gas-phase reactions with photochemically generated oxidants, primarily the hydroxyl radical (•OH) and to a lesser extent, ozone (O₃).

Reaction with Hydroxyl Radicals (•OH): The reaction with •OH radicals is anticipated to be the dominant atmospheric removal process for this compound. The rate of this reaction determines its atmospheric lifetime. While no specific rate constant for this compound is available, data for other short-chain linear perfluoroalkenes can be used for estimation. One study reported rate constants for a series of perfluorinated alkenes with OH radicals.[2] Based on this data, the reactivity is expected to decrease with an increasing number of fluorine atoms on the double bond.

Estimated Atmospheric Degradation Data

| Parameter | Estimated Value | Basis for Estimation |

| k_OH (298 K) | 1 x 10⁻¹³ to 5 x 10⁻¹³ cm³/molecule·s | Based on data for similar short-chain perfluoroalkenes.[2] |

| Atmospheric Lifetime | Weeks to Months | Calculated using an average global •OH concentration of 1 x 10⁶ molecules/cm³. |

Reaction with Ozone (O₃): The reaction of alkenes with ozone can be a significant atmospheric degradation pathway. However, the high degree of fluorination in this compound is expected to significantly reduce the rate of this reaction compared to non-fluorinated alkenes.

Photolysis: Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, is generally not a significant degradation pathway for perfluoroalkyl substances in the troposphere as they do not typically absorb light at wavelengths greater than 290 nm.[3]

Atmospheric Degradation Pathway of this compound

The reaction of this compound with hydroxyl radicals is expected to initiate a complex series of reactions leading to the formation of smaller, more oxidized, and persistent perfluorinated compounds, such as perfluorocarboxylic acids (PFCAs).

Aquatic Fate and Degradation

Hydrolysis: Perfluorinated compounds are generally resistant to hydrolysis due to the strength of the carbon-fluorine bond.[3] While the double bond in this compound might offer a site for reaction, significant hydrolysis under typical environmental pH and temperature conditions is not expected.

Photolysis in Water: Similar to the atmosphere, direct photolysis in the aqueous phase is unlikely to be a significant degradation process.

Terrestrial Fate and Degradation

Sorption: The fate of this compound in soil and sediment will be influenced by its partitioning behavior. With a predicted Log Kow of 3.3, it is expected to have a moderate tendency to sorb to organic matter in soil and sediment.

Biodegradation: Perfluoroalkenes are generally considered to be recalcitrant to microbial degradation.[4][5] The high degree of fluorination makes the molecule a poor substrate for microbial enzymes. While some studies have shown limited biodegradation of certain polyfluorinated compounds, complete mineralization of perfluorinated compounds like this compound under environmental conditions is highly unlikely.

Experimental Protocols

Standardized methods are available to assess the environmental fate of chemicals. The following protocols are recommended for evaluating the degradation of this compound.

Atmospheric Degradation: Relative Rate Method

This method is used to determine the rate constant for the reaction of a test compound with an oxidant (e.g., •OH) relative to a reference compound with a known rate constant.

Methodology:

-

Chamber Setup: Experiments are conducted in a temperature-controlled reaction chamber (e.g., a Teflon bag) equipped with a UV light source to generate •OH radicals (e.g., from the photolysis of methyl nitrite or H₂O₂).

-

Reactant Introduction: The test compound (this compound), a reference compound (e.g., a hydrocarbon with a well-characterized k_OH), and the •OH precursor are introduced into the chamber at known concentrations.

-

Reaction Initiation: The UV lights are turned on to initiate the generation of •OH radicals and the subsequent reactions.

-

Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS).

-

Data Analysis: The rate constant for the test compound (k_test) is calculated from the relative loss of the test and reference compounds using the following equation: ln([Test]₀/[Test]ₜ) = (k_test/k_ref) * ln([Ref]₀/[Ref]ₜ) where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k_ref is the known rate constant of the reference compound.

Experimental Workflow for Relative Rate Measurement

Hydrolysis: OECD Test Guideline 111

This guideline describes a tiered approach to determine the rate of hydrolysis as a function of pH.[4][6][7]

Methodology:

-

Preliminary Test: A sterile aqueous buffer solution of the test substance is incubated at 50 °C at pH 4, 7, and 9 for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Tier 1: Rate Constant Determination: If significant hydrolysis occurs in the preliminary test, the study is continued at environmentally relevant temperatures (e.g., 25 °C) at the pH values where hydrolysis was observed. The concentration of the test substance is measured at various time points to determine the hydrolysis rate constant.

-

Tier 2: Identification of Hydrolysis Products: If significant degradation occurs, the hydrolysis products are identified using appropriate analytical techniques (e.g., LC-MS/MS).

Biodegradation: OECD Test Guideline 301 (Ready Biodegradability)

This set of guidelines provides screening methods to assess the ready biodegradability of organic chemicals.[8][9][10][11] The CO₂ evolution test (OECD 301B) is a common method.

Methodology:

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole organic carbon source) is inoculated with microorganisms (e.g., from activated sludge).

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25 °C) for 28 days.

-

CO₂ Measurement: The CO₂ produced from the mineralization of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a TOC analyzer.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete mineralization of the test substance. A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO₂ within the 28-day period and within a "10-day window."

Conclusion

This compound is expected to be a persistent substance in the environment. Its primary degradation pathway is likely to be through atmospheric oxidation by hydroxyl radicals, leading to the formation of other persistent perfluorinated compounds. Significant degradation through hydrolysis or biodegradation is not anticipated. To definitively assess its environmental risk, experimental studies following standardized protocols are essential to determine its specific degradation rates and pathways. The lack of such data for this compound highlights a critical knowledge gap that needs to be addressed to ensure a comprehensive understanding of the environmental impact of this and other emerging PFAS compounds.

References

- 1. PubChemLite - this compound (C5F10) [pubchemlite.lcsb.uni.lu]

- 2. Rate constants for the reactions between OH and perfluorinated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Atmospheric chemistry of short-chain haloolefins: photochemical ozone creation potentials (POCPs), global warming potentials (GWPs), and ozone depletion potentials (ODPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of fluorinated compounds widely used in agro-industrial applications | Semantic Scholar [semanticscholar.org]

Commercial Availability and Technical Guide for Perfluoropent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluoropent-1-ene (PFPE), a fluorinated alkene of significant interest in materials science and synthetic chemistry. This document outlines its commercial availability, key chemical and physical properties, and details on its reactivity and applications, with a focus on experimental procedures.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers specializing in fluorinated compounds. The product has achieved commercial mass production, indicating a stable supply chain for research and development purposes.[1]

Table 1: Principal Suppliers of this compound

| Supplier | Product Name | Purity | Available Quantities |

| SynQuest Laboratories | Decafluoropent-1-ene | 99% | 25 g and larger |

| LookChem | This compound | Not specified | Inquiry-based |

| Benchchem | This compound | For research use only | Inquiry-based |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

This compound (CAS No: 376-87-4) is a fully fluorinated alkene with the molecular formula C₅F₁₀. Its structure and key properties are summarized below.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₅F₁₀ |

| Molecular Weight | 250.04 g/mol |

| CAS Number | 376-87-4 |

| Boiling Point | 30.5 °C at 760 mmHg |

| Density | 1.573 g/cm³ |

| Refractive Index | 1.2571 |

| Vapor Pressure | 623 mmHg at 25°C |

| Canonical SMILES | C(=C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |

| InChIKey | PBWHQPOHADDEFU-UHFFFAOYSA-N |

Chemical Reactivity and Applications

The presence of a carbon-carbon double bond and the strong electron-withdrawing effects of the fluorine atoms make this compound a versatile building block in organofluorine chemistry.[1] Its primary applications lie in the synthesis of novel fluorinated polymers and as an intermediate for the production of other fluorinated compounds.[1]

Isomerization

Terminal perfluoroolefins like this compound can be isomerized to their more thermodynamically stable internal isomers, such as trans-perfluoropent-2-ene.[1] This transformation is significant as internal perfluoroolefins are valuable precursors in various synthetic pathways.[1]

Caption: Isomerization of this compound to trans-Perfluoropent-2-ene.

Nucleophilic Addition

The electron-deficient nature of the double bond in this compound makes it susceptible to attack by nucleophiles. This reactivity is a central theme in perfluoroolefin chemistry and allows for the introduction of a wide range of functional groups.

Caption: General scheme for nucleophilic addition to this compound.

Polymerization

This compound serves as a monomer in the synthesis of fluoropolymers. These polymers often exhibit exceptional thermal stability, chemical inertness, and unique surface properties.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for related perfluoroolefins and should be adapted and optimized for specific experimental setups.

Isomerization of this compound to trans-Perfluoropent-2-ene

This protocol describes the catalytic isomerization of the terminal olefin to the internal olefin, which can achieve high yields.[1]

Materials:

-

This compound

-

Antimony pentafluoride (SbF₅) or Aluminum chlorofluoride (AlClₓFᵧ) as a catalyst

-

Inert reaction vessel (e.g., glass or Teflon-lined autoclave)

-

Stirring mechanism

-

Temperature control system

-

Apparatus for product distillation and analysis (e.g., GC-MS, ¹⁹F NMR)

Procedure:

-

Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Introduce the catalyst (e.g., a catalytic amount of SbF₅) into the reaction vessel under an inert atmosphere.

-

Cool the vessel to a suitable temperature (e.g., 0 °C) to control the initial reaction rate.

-

Slowly add this compound to the reaction vessel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.

-

The isomerization reaction is typically smooth and can proceed with high yields, often around 80-85%.[1]

-

Upon completion, the product, trans-perfluoropent-2-ene, can be isolated and purified by distillation.

Radical Polymerization of this compound (Adapted from Perfluorohex-1-ene)

This protocol is adapted from the high-pressure polymerization of a similar monomer, perfluorohex-1-ene, and may require significant optimization for this compound.

Materials:

-

This compound (monomer), distilled under an inert atmosphere to remove oxygen.

-

Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid).

-

Teflon ampoule or similar high-pressure reaction vessel.

-

High-pressure apparatus (e.g., cylinder-piston mold).

-

Temperature control system capable of reaching 180-240 °C.

-

Vacuum line for evacuation.

Procedure:

-

Place the distilled this compound monomer into the Teflon ampoule.

-

Add the perfluorinated peroxide initiator to the monomer. The molar concentration may range from 1.5-2.2%.

-

Seal the Teflon ampoule and place it into the high-pressure apparatus.

-

Pressurize the system to a high pressure (e.g., 15-16 thousand atm).

-

Heat the apparatus to the desired reaction temperature (e.g., 180-240 °C).

-

Maintain the reaction conditions for an extended period (e.g., 168 to 336 hours).

-

After the reaction time, cool the apparatus and carefully release the pressure.

-

Open the ampoule and recover the polymer.

-

The crude polymer may contain unreacted monomer and low-molecular-weight oligomers. Purify the polymer by evacuation at elevated temperature (e.g., 100 °C) to a constant weight.

Caption: Experimental workflow for the high-pressure polymerization of this compound.

Safety Information

Perfluorinated compounds should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Chemistry of Perfluoropent-1-ene: A Technical Guide for Researchers

Introduction

Perfluoropent-1-ene (PFPE), a five-carbon perfluorinated alkene with the chemical formula C₅F₁₀, represents a versatile building block in fluorinated organic chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine atoms, impart distinct reactivity profiles compared to its hydrocarbon analog. This technical guide provides a comprehensive literature review of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science. Due to the limited direct literature on this compound, this guide draws upon data from its isomers and closely related perfluoroalkenes to present a cohesive overview of its expected chemical behavior.

Physical and Chemical Properties

This compound is a volatile, non-polar compound. The dense fluorine substitution leads to a high molecular weight and density. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅F₁₀ | [1][2] |

| Molecular Weight | 250.04 g/mol | [2] |

| Boiling Point | 30.5 °C at 760 mmHg | [1] |

| Density | 1.573 g/cm³ | [1] |

| Refractive Index | 1.2571 | [1] |

| Vapor Pressure | 623 mmHg at 25°C | [1] |

| XLogP3 | 3.3 | [1] |

Synthesis of this compound

While specific industrial synthesis routes for this compound are not widely published, plausible pathways can be inferred from the synthesis of its isomers and other perfluoroalkenes. A common industrial method for producing perfluorinated olefins is the oligomerization of smaller fluoroalkenes, such as tetrafluoroethylene (TFE) and hexafluoropropylene (HFP).

A likely synthesis pathway involves the dimerization of hexafluoropropylene, which can lead to various perfluorohexene isomers. Subsequent isomerization or cracking of these larger perfluoroalkenes could yield perfluoropentene isomers. For instance, the dimerization of HFP is known to produce perfluoro(4-methylpent-2-ene) and perfluoro(2-methylpent-2-ene).

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol: Synthesis of Perfluoroalkene Dimers (Analogous to Perfluoropentene Synthesis)

This protocol is adapted from the dimerization of hexafluoropropylene, a process that yields perfluorohexene isomers, and serves as an illustrative example of perfluoroalkene synthesis.

Materials:

-

Hexafluoropropylene (HFP)

-

Potassium Fluoride (KF, anhydrous)

-

18-crown-6

-

Acetonitrile (anhydrous)

-

Three-necked round-bottom flask

-

Condenser

-

Stirring bar

-

Temperature-controlled water bath

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet is charged with anhydrous potassium fluoride (0.002 g) and 18-crown-6 (0.065 g).

-

Anhydrous acetonitrile (10 ml) is added to the flask, and the mixture is stirred.

-

The flask is cooled in a temperature-controlled water bath.

-

Hexafluoropropylene is bubbled through the solution at a controlled rate.

-

The reaction is monitored by gas chromatography to follow the formation of the dimer products.

-

Upon completion, the reaction mixture is distilled to separate the perfluorohexene isomers from the solvent and catalyst.

Reactivity of this compound

The reactivity of this compound is dominated by the electron-withdrawing nature of the fluorine atoms, which makes the double bond electron-deficient and highly susceptible to nucleophilic attack.

Caption: General reactivity of this compound.

Nucleophilic Attack

Nucleophiles readily add across the double bond of perfluoroalkenes. The attack typically occurs at the internal carbon of the double bond, followed by either addition or elimination of a fluoride ion. The regioselectivity is governed by the relative stability of the resulting carbanionic intermediate.

Cycloaddition Reactions

This compound is expected to participate in cycloaddition reactions. For example, the [3+2] cycloaddition of perfluoro-2-methylpent-2-ene with nitrones proceeds in a regioselective manner to form isoxazolidine derivatives. This suggests that this compound would be a good dipolarophile in reactions with 1,3-dipoles.

Experimental Protocol: Nucleophilic Addition of a Thiol to a Perfluoroalkene (Illustrative Example)

This protocol describes the general procedure for the addition of a thiol to a perfluoroalkene, a common reaction for this class of compounds.

Materials:

-

This compound

-

Thiophenol

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-